2,5-Dichloro-3,6-difluoroaniline
Description
Contextualization of 2,5-Dichloro-3,6-difluoroaniline within the Haloaniline Class
This compound is a specific member of the haloaniline class, distinguished by its polysubstituted aromatic ring containing two chlorine atoms and two fluorine atoms in addition to the amino group. This particular substitution pattern places it within the category of multifunctional aromatic amines, where the interplay of different halogen substituents creates a unique chemical entity. The properties of this compound are a direct consequence of the electronic and steric effects exerted by the four halogen atoms on the aniline (B41778) core.
Significance of Dichloro-Difluoro Substitution Patterns in Aromatic Systems
The presence of both chlorine and fluorine atoms on an aromatic ring imparts a unique combination of properties. Fluorine, being the most electronegative element, strongly withdraws electron density from the ring through the inductive effect, which can significantly impact the reactivity of the molecule. acs.org Chlorine, while also an electron-withdrawing group, is less electronegative than fluorine but larger in size, contributing to steric hindrance around the substitution sites. This combination of electronic and steric effects in a dichloro-difluoro substitution pattern can influence the regioselectivity of further reactions, the stability of the compound, and its potential applications in various fields. For instance, in the development of pharmaceuticals, the strategic placement of fluorine atoms can enhance metabolic stability and binding affinity to target proteins. acs.org
Overview of Research Trajectories for Multifunctional Aromatic Amines
Research into multifunctional aromatic amines is a dynamic and evolving field. nih.gov Current trends focus on the development of novel synthetic methodologies that are both efficient and environmentally benign. nih.govindustryarc.com There is a growing emphasis on creating aromatic amines with tailored properties for specific applications. In the agrochemical sector, for example, research is directed towards synthesizing amines that can be used as precursors for more potent and selective herbicides and pesticides. industryarc.comsigmaaldrich.com In materials science, multifunctional aromatic amines are being explored for the development of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The pharmaceutical industry continues to investigate these compounds as key intermediates in the synthesis of new drug candidates. acs.org A significant research trajectory involves designing aromatic amines with improved environmental and toxicological profiles to replace existing compounds with health concerns. nih.gov
Historical Development of Related Fluorinated and Chlorinated Anilines
The history of halogenated anilines is intertwined with the broader history of organic and industrial chemistry. The discovery of aniline dyes in the 19th century spurred the exploration of various substituted anilines. researchgate.net The development of methods to introduce halogen atoms onto aromatic rings was a critical step. Early methods for aromatic fluorination, such as the Schiemann reaction discovered in 1927, provided a route to fluoroaromatic compounds from diazonium salts of aromatic amines. nih.gov The halogen exchange reaction, using reagents like potassium fluoride (B91410) to replace chlorine with fluorine, was another significant advancement. nih.gov
The synthesis of chlorinated anilines, such as 2,5-dichloroaniline (B50420), has been established through processes like the hydrogenation of the corresponding nitroaromatic compounds. wikipedia.org Over the years, synthetic routes have been refined to improve yields and safety, especially for polysubstituted anilines. For instance, the preparation of 2,6-difluoroaniline (B139000) has been approached through various methods, including the decomposition of diazonium salts and multi-step syntheses from commercially available starting materials like 1,2,3-trichlorobenzene (B84244). google.com The continuous development of new fluorinating agents and catalytic systems has further expanded the toolkit for synthesizing complex halogenated anilines. nih.gov
Compound Properties Comparison
Below is an interactive data table comparing the physical properties of 2,5-dichloroaniline with related difluoroaniline isomers.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,5-Dichloroaniline | C6H5Cl2N | 162.01 | 47-50 | 251 |
| 2,5-Difluoroaniline | C6H5F2N | 129.11 | 11-13 | 176-178 |
| 2,6-Difluoroaniline | C6H5F2N | 129.11 | - | 51-52 (at 15 mmHg) |
Data sourced from references sigmaaldrich.comwikipedia.orgsigmaaldrich.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)4(8)6(11)5(2)10/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQVYWAZPQQMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dichloro 3,6 Difluoroaniline and Analogues
Strategies for Regioselective Halogenation on Aromatic Rings
Achieving the specific 2,5-dichloro-3,6-difluoro substitution pattern requires meticulous control over the placement of each halogen atom. Several advanced techniques in organic synthesis allow for such regiochemical precision.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The technique circumvents the usual directing rules of electrophilic aromatic substitution by employing a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgbaranlab.org This process generates a highly reactive aryllithium intermediate, which can then be quenched with an electrophilic halogen source to install a halogen atom with high precision. wikipedia.org
The DMG, which contains a heteroatom, acts as a Lewis base to coordinate with the Lewis acidic lithium of the organolithium reagent. wikipedia.orguwindsor.ca This coordination brings the base into proximity with a specific C-H bond, facilitating its removal. For the synthesis of halogenated anilines, the amino group itself is too acidic and would be deprotonated by the organolithium reagent. Therefore, it must be protected with a suitable DMG. Common DMGs for this purpose include amides, carbamates, and other nitrogen-containing functionalities. uwindsor.caacs.org The strength of these groups in directing lithiation has been extensively studied, with O-aryl carbamates being among the most effective. uwindsor.ca
| Directing Metalation Group (DMG) | Typical Base | Electrophilic Halogen Source |
| -O-C(O)NR₂ (Carbamate) | n-BuLi, s-BuLi | C₂Cl₆, Br₂, I₂ |
| -C(O)NR₂ (Amide) | n-BuLi, s-BuLi/TMEDA | CBr₄, I₂ |
| -NH-Piv (Pivaloyl) | t-BuLi | Br₂ |
| -OMe (Methoxy) | n-BuLi | Cl₃CCCl₃ |
This table summarizes common components used in Directed ortho-Metalation (DoM) reactions for halogenation.
This method's primary advantage is its ability to introduce substituents exclusively at the ortho position relative to the DMG, a level of control often unattainable through classical electrophilic substitution. wikipedia.org
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. wikipedia.org The mechanism involves an initial attack of the aromatic ring's π-electron system on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the site of substitution. masterorganicchemistry.com
The regiochemical outcome of EAS is dictated by the electronic properties of the substituents already present on the ring. wikipedia.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as ortho, para-directing or meta-directing. Halogens like chlorine and fluorine are deactivating groups due to their inductive electron withdrawal, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. The amino group is a very strong activating, ortho, para-director.
In the synthesis of a molecule like 2,5-Dichloro-3,6-difluoroaniline, the final halogenation pattern is the cumulative result of the directing effects of all substituents. For instance, the halogenation of 3,5-difluoroaniline (B1215098) can be controlled to introduce halogens at specific positions. vanderbilt.edu The choice of halogenating agent (e.g., N-halosuccinimides like NBS or NCS) and solvent can also profoundly influence reactivity and selectivity. organic-chemistry.org The use of highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) has been shown to enhance the electrophilicity of N-halosuccinimides, enabling mild and regioselective halogenation of a wide range of arenes. organic-chemistry.orgresearchgate.net
Halogen exchange (Halex) reactions are a vital tool in aromatic chemistry, particularly for the synthesis of fluoroaromatics. google.comresearchgate.net This process involves the nucleophilic substitution of one halogen, typically chlorine or bromine, with fluoride (B91410). The reaction is most effective when the leaving halogen is on an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to it.
A common protocol employs an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. proquest.com A highly relevant precursor for an analogue of the target molecule can be synthesized via this method. For example, 3,5-Dichloro-2,6-difluoronitrobenzene is prepared by treating 2,3,5,6-Tetrachloronitrobenzene with potassium fluoride in refluxing DMF. proquest.com This reaction efficiently swaps two chlorine atoms for fluorine atoms, demonstrating the utility of the Halex reaction in building the required C-F bonds in a heavily halogenated precursor.
Amination Reactions in the Synthesis of Halogenated Anilines
The introduction of the amino group is the final key transformation in the synthesis of halogenated anilines. This can be achieved either by forming a new carbon-nitrogen bond on a pre-halogenated ring or by converting a different functional group, such as a nitro group, into an amine.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.org This reaction allows for the formation of a carbon-nitrogen bond by coupling an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org Its development provided a versatile and efficient alternative to harsher, traditional methods, significantly expanding the scope of accessible aniline (B41778) structures. wikipedia.org
The success of the reaction is highly dependent on the choice of the palladium source, the base, and particularly the phosphine (B1218219) ligand. beilstein-journals.org Bulky, electron-rich phosphine ligands are essential for facilitating the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com
| Component | Examples | Purpose |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | The active catalyst metal. |
| Ligand | XPhos, SPhos, BINAP, DPEPhos | Stabilizes the Pd center and facilitates catalytic steps. |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Activates the amine and assists in the catalytic cycle. |
| Substrates | Aryl chlorides, bromides, iodides, triflates; Primary/secondary amines | The coupling partners for C-N bond formation. |
This table outlines the key components of a typical Buchwald-Hartwig amination reaction.
This methodology is particularly valuable for synthesizing sterically hindered or electronically complex anilines that are challenging to prepare using other synthetic routes.
The most common and reliable method for preparing anilines is the reduction of the corresponding nitroaromatic compounds. organic-chemistry.org This transformation is a cornerstone of industrial and laboratory synthesis due to its high efficiency and the ready availability of nitroaromatic precursors, which are often prepared by electrophilic nitration.
A wide variety of reagents can effect the reduction of a nitro group to a primary amine. Catalytic hydrogenation is widely employed, using catalysts such as Raney Nickel (Raney-Ni), palladium on carbon (Pd/C), or platinum dioxide under a hydrogen atmosphere. proquest.com This method is generally clean and high-yielding. For example, 2,6-Difluoroaniline (B139000) can be synthesized from 3,5-Dichloro-2,6-difluoronitrobenzene via catalytic hydrogenation with Raney-Ni, a process that concurrently reduces the nitro group and removes the two chlorine atoms (hydrodechlorination). proquest.com
Other established methods include the use of dissolving metals in acidic media (e.g., Sn/HCl, Fe/HCl) and transfer hydrogenation, which uses molecules like formic acid, ammonium formate, or hydrazine as the hydrogen source in the presence of a catalyst. nih.gov The reduction of nitro compounds is generally tolerant of a broad range of other functional groups, including aryl halides, making it an ideal final step in the synthesis of molecules like this compound from a corresponding nitrobenzene precursor. organic-chemistry.org
Nucleophilic Aromatic Substitution with Amine Sources
The direct introduction of an amino group onto a polyhalogenated aromatic ring via nucleophilic aromatic substitution (SNAr) represents a conceptually straightforward approach to synthesizing halogenated anilines. In the context of this compound, this would typically involve the reaction of a tetrachlorodifluorobenzene precursor with an amine source, such as ammonia (B1221849) or an ammonia equivalent.
The feasibility of this reaction is contingent on the activation of the aromatic ring by the existing halogen substituents. Fluorine atoms, being highly electronegative, are generally better activating groups for SNAr than chlorine atoms and are also more readily displaced. However, the regioselectivity of the substitution can be a significant challenge, potentially leading to a mixture of isomers that require extensive purification.
Detailed research findings on the direct amination of a suitable precursor to exclusively yield this compound are not extensively reported in publicly available literature. However, analogous reactions on similar substrates provide insight into the potential conditions. For instance, the amination of 2,6-difluorochlorobenzene to produce 2,6-difluoroaniline is a known process. rsc.org This reaction is often carried out using concentrated aqueous ammonia in the presence of a copper-based catalyst, such as cuprous oxide, at elevated temperatures and pressures. rsc.org The copper catalyst is crucial for facilitating the displacement of the chlorine atom.
Applying this logic to a hypothetical precursor like 1,4-dichloro-2,5-difluorobenzene (B1595807), a nucleophilic attack by ammonia would be anticipated. The precise conditions, including the choice of solvent, temperature, pressure, and catalyst, would need to be carefully optimized to favor the formation of the desired this compound and minimize the production of unwanted byproducts.
Multi-Step Synthetic Sequences and Route Optimization
Due to the challenges associated with direct amination, multi-step synthetic sequences are more commonly employed for the preparation of complex halogenated anilines like this compound.
Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis for this compound suggests a pathway originating from a readily available starting material such as 1,2,4,5-tetrachlorobenzene. The key transformations in the forward synthesis would involve:
Nitration: The introduction of a nitro group onto the 1,2,4,5-tetrachlorobenzene ring. This is a standard electrophilic aromatic substitution reaction.
Fluorination: The replacement of two of the chlorine atoms with fluorine atoms. This is typically achieved through a halogen exchange (Halex) reaction, often using a fluoride salt like potassium fluoride in a polar aprotic solvent.
Reduction: The reduction of the nitro group to an amine. This is a common transformation that can be accomplished using various reducing agents, such as catalytic hydrogenation or metal/acid combinations.
This retrosynthetic approach is advantageous as it allows for the controlled introduction of the different functional groups and halogen atoms, leading to the desired substitution pattern.
Evaluation of Reaction Efficiency and Yields Across Different Routes
Table 1: Hypothetical Yields for the Synthesis of this compound
| Step | Reaction | Potential Yield Range (%) | Key Optimization Parameters |
| 1 | Nitration of 1,2,4,5-tetrachlorobenzene | 70-90 | Nitrating agent concentration, reaction temperature, and time. |
| 2 | Fluorination of nitrotetrachlorobenzene | 60-80 | Fluoride source, solvent, temperature, and phase-transfer catalyst. |
| 3 | Reduction of dichlorodifluoronitrobenzene | 85-95 | Catalyst, hydrogen pressure, temperature, and solvent. |
| Overall | - | 35-68 | - |
Note: This table presents hypothetical data based on typical yields for similar reactions and is intended for illustrative purposes.
Development of Green Chemistry Approaches in Synthesis
The synthesis of halogenated aromatic compounds often involves the use of hazardous reagents and solvents, generating significant chemical waste. Consequently, the development of greener synthetic methodologies is a major focus of modern chemical research.
For the synthesis of anilines, several green chemistry principles can be applied. One approach is the use of more environmentally benign solvents. For instance, replacing traditional volatile organic compounds (VOCs) with water or supercritical fluids can significantly reduce the environmental impact of a process.
Another key area is the development of catalytic processes that replace stoichiometric reagents. For example, catalytic hydrogenation for the reduction of nitro groups is a much greener alternative to the use of metal/acid combinations, as it produces water as the only byproduct.
Electrochemical methods are also emerging as a green alternative for aniline synthesis. These methods can reduce the need for harsh chemical oxidants or reductants by using electricity to drive the desired transformations. Researchers at the University of Glasgow have demonstrated a method for creating anilines at room temperature and pressure using a redox mediator, which could significantly reduce the energy intensity and waste associated with traditional methods.
In the context of halogenated aniline synthesis, replacing hazardous reagents is also a priority. For example, greener alternatives to traditional brominating or chlorinating agents are being explored to reduce the environmental impact of halogenation steps.
Purification and Isolation Techniques for Halogenated Aromatic Amines
The final step in any synthetic sequence is the purification and isolation of the target compound in high purity. For halogenated aromatic amines, this can be a challenging task due to the potential for isomer formation and the presence of unreacted starting materials and byproducts.
Chromatographic Separations and Techniques
Chromatography is a powerful and widely used technique for the separation and purification of organic compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are well-suited for the analysis and purification of halogenated anilines.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a particularly effective method for separating isomeric compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For dichlorodifluoroaniline isomers, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. By carefully optimizing the mobile phase composition and gradient, it is possible to achieve baseline separation of the desired isomer from its impurities.
Gas Chromatography (GC): GC is another valuable technique for the separation of volatile and thermally stable compounds like halogenated anilines. The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving good separation. For halogenated aromatic compounds, columns with polar stationary phases are often used to exploit differences in dipole-dipole interactions between the isomers.
The selection of the appropriate chromatographic technique and conditions depends on the specific impurities present in the crude product mixture and the desired level of purity for the final product.
Recrystallization and Distillation Methodologies
The purification of this compound and its analogues is a critical step in their synthesis to ensure the removal of impurities, isomers, and unreacted starting materials. Recrystallization and distillation are two primary techniques employed to achieve the high purity required for subsequent applications. The choice of method and specific conditions are dictated by the physical properties of the target compound, such as its polarity, melting point, boiling point, and thermal stability.
Recrystallization
Recrystallization is a widely used technique for the purification of solid compounds based on differences in solubility. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility maximizes the recovery of the purified product. For halogenated anilines, various solvent systems have been investigated. For instance, ethanol (B145695) has been effectively used for the recrystallization of related compounds, such as 2,3,4,5-tetrachloronitrobenzene, a precursor in some synthetic routes, yielding a purity of 99% google.com. Similarly, aqueous alcohol solutions, such as 70% ethanol, have been successfully employed for the purification of compounds like 2,6-dibromoaniline, resulting in a high recovery rate of 85-90%.
The general procedure for recrystallization involves heating the solvent to its boiling point and dissolving the crude solid. The hot solution is then filtered, if necessary, to remove any insoluble impurities. The filtrate is allowed to cool slowly to facilitate the growth of large, pure crystals. Rapid cooling is generally avoided as it can lead to the formation of smaller, less pure crystals that may trap impurities. Once crystallization is complete, the purified crystals are isolated by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried.
Below is a table summarizing recrystallization data for analogous compounds, which can serve as a starting point for developing a protocol for this compound.
| Compound | Solvent System | Purity Achieved | Recovery Rate |
| 2,3,4,5-Tetrachloronitrobenzene | Ethanol | 99% | Not Specified |
| 2,6-Dibromoaniline | 70% Ethanol | Not Specified | 85-90% |
| 1,2,4,5-Tetrachlorobenzene | Hexane | Not Specified | Not Specified |
Distillation
Distillation is the primary method for purifying liquid compounds or solids with relatively low melting points. This technique separates components of a mixture based on differences in their boiling points. For halogenated anilines, which are often liquids or low-melting solids at room temperature, distillation is a crucial purification step.
Fractional distillation is particularly useful for separating isomeric mixtures that have close boiling points. For example, the separation of 2,6- and 2,3-difluoroaniline isomers can be effectively achieved by fractional distillation google.com. The efficiency of the separation is dependent on the distillation column used, with spinning band columns often employed for achieving high purity. In one instance, 2,6-difluoroaniline was purified to 99% using a Nester-Faust spinning band column google.com.
For compounds that are sensitive to high temperatures and may decompose at their atmospheric boiling point, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature. High vacuum distillation has been successfully used to purify intermediates like 3,5-dichloro-2,6-difluoronitrobenzene and the final product 2,6-difluoroaniline. A Chinese patent describes the use of reduced pressure distillation for the purification of 3,5-dichloro-2,4-difluoroaniline, a close analogue of the title compound.
The following table presents distillation data for several difluoroaniline analogues, illustrating the typical conditions and purities achieved.
| Compound | Boiling Point (°C) | Pressure (mmHg) | Purity Achieved |
| 2,6-Difluoroaniline | 152-154 | 760 | 99% |
| 2,3-Difluoroaniline | 169-172 | 760 | 96% |
| 3,5-Dichloro-2,4,6-trifluorobenzonitrile | 109-110 | 20 | 98% |
| 2-Chloro-3,5-difluoroaniline (B1349362) | Not Specified | Reduced Pressure | 98% |
Chemical Reactivity and Transformation Studies of 2,5 Dichloro 3,6 Difluoroaniline
Reactions Involving the Aromatic Amine Functionality
The amine group in 2,5-dichloro-3,6-difluoroaniline is expected to show markedly reduced reactivity compared to aniline (B41778) due to the cumulative electron-withdrawing capacity of the four halogen atoms on the aromatic ring.
Acylation and Sulfonylation Reactions
Primary aromatic amines are known to react with acylating agents, such as acid chlorides and anhydrides, to yield amides, and with sulfonyl chlorides to form sulfonamides. These transformations involve the amine acting as a nucleophile.
For this compound, the nucleophilicity of the amine's nitrogen atom is substantially lowered by the inductive pull of the adjacent halogen substituents. Consequently, acylation and sulfonylation reactions are anticipated to require more stringent conditions, such as higher temperatures or the use of a stronger base catalyst like pyridine, compared to the reactions with unsubstituted aniline. ncert.nic.in The base serves to neutralize the hydrogen chloride (HCl) byproduct, shifting the reaction equilibrium toward the formation of the product. ncert.nic.in
Table 1: Predicted Acylation and Sulfonylation of this compound
| Reactant | Expected Product | Anticipated Reaction Notes |
|---|---|---|
| Acetyl chloride | N-(2,5-dichloro-3,6-difluorophenyl)acetamide | A base catalyst (e.g., pyridine) would likely be necessary. |
| Benzenesulfonyl chloride | N-(2,5-dichloro-3,6-difluorophenyl)benzenesulfonamide | Reaction conditions are expected to be more vigorous than for aniline. |
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The reaction of primary arylamines with nitrous acid (HNO₂), typically generated from sodium nitrite (B80452) and a strong acid, yields arenediazonium salts in a process called diazotization. youtube.com The diazonium group (-N₂⁺) is an exceptional leaving group, allowing for its replacement by a diverse array of nucleophiles.
The presence of multiple strong electron-withdrawing halogen groups on the aniline ring makes the diazotization of this compound particularly challenging. doubtnut.com These halogens decrease the basicity of the amine, impeding the initial nitrosation step. For such deactivated anilines, alternative diazotization protocols, such as the use of organic nitrites like isoamyl nitrite in non-aqueous media or nitrosylsulfuric acid, are often employed. researchgate.net
Upon successful formation, the 2,5-dichloro-3,6-difluorobenzenediazonium salt would be a versatile intermediate for various synthetic transformations:
Sandmeyer Reactions : The use of copper(I) salts, such as CuCl, CuBr, or CuCN, facilitates the replacement of the diazonium group with chloride, bromide, or cyanide, respectively. wikipedia.orgorganic-chemistry.orgbyjus.com These reactions would yield products like 1,2,4-trichloro-3,6-difluorobenzene, 1-bromo-2,5-dichloro-3,6-difluorobenzene, or 2,5-dichloro-3,6-difluorobenzonitrile.
Schiemann-type Reaction : Introduction of an additional fluorine atom can be achieved by converting the diazonium salt to its tetrafluoroborate (B81430) (BF₄⁻) salt, which then yields the corresponding aryl fluoride (B91410) upon thermal decomposition. organic-chemistry.orgmasterorganicchemistry.com This would lead to 1,2,3-trichloro-4,5,6-trifluorobenzene.
Hydrolysis : Heating the aqueous diazonium salt solution would lead to its replacement by a hydroxyl group, forming 2,5-dichloro-3,6-difluorophenol. masterorganicchemistry.com
Iodination : Reaction with potassium iodide (KI) can introduce an iodine atom, producing 2,5-dichloro-3,6-difluoro-1-iodobenzene, typically without the need for a copper catalyst. organic-chemistry.org
Table 2: Potential Synthetic Transformations of the Diazonium Salt of this compound
| Reagent(s) | Reaction Type | Expected Major Product |
|---|---|---|
| CuCl | Sandmeyer | 1,2,4-Trichloro-3,6-difluorobenzene |
| CuBr | Sandmeyer | 1-Bromo-2,5-dichloro-3,6-difluorobenzene |
| CuCN | Sandmeyer | 2,5-Dichloro-3,6-difluorobenzonitrile |
| 1. HBF₄, 2. Heat | Schiemann | 1,2,3-Trichloro-4,5,6-trifluorobenzene |
| H₂O, Heat | Hydrolysis | 2,5-Dichloro-3,6-difluorophenol |
| KI | Iodination | 2,5-Dichloro-3,6-difluoro-1-iodobenzene |
Reductive and Oxidative Transformations of the Amine Group
Reductive Deamination : The amino group can be completely removed and replaced by a hydrogen atom through a process known as reductive deamination. This is typically achieved by treating the corresponding diazonium salt with a reducing agent such as hypophosphorous acid (H₃PO₂). masterorganicchemistry.com This two-step sequence would convert this compound into 1,4-dichloro-2,5-difluorobenzene (B1595807).
Oxidation : The oxidation of anilines can result in a range of products, including nitrosoarenes, nitroarenes, or polymeric materials, with the outcome depending heavily on the oxidizing agent and reaction conditions. For instance, controlled oxidation with reagents like peroxybenzoic acid can yield nitroso compounds. While more forceful oxidation might convert the amine to a nitro group, this transformation is often challenging to control. Oxidative coupling is another possibility, where the aniline reacts with other aromatic species in the presence of an oxidant like sodium periodate (B1199274) (NaIO₄). nih.gov The specific oxidation products of this compound have not been documented.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aryl halides bearing potent electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pub This reaction proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. strath.ac.uk For effective stabilization, the electron-withdrawing groups must be located at positions ortho or para to the leaving group. pressbooks.pub The highly electron-deficient aromatic ring of this compound makes it a strong candidate for SNAr reactions.
Reactivity at Positions ortho and para to the Amine Group
In the context of SNAr, the amine group itself is not a viable leaving group. The potential leaving groups are the chlorine and fluorine atoms at positions 2, 3, 5, and 6. While the amine group is electron-donating and thus deactivating for nucleophilic attack, the overwhelming electron-withdrawing character of the four halogens is the dominant factor. Nucleophilic attack will be directed towards the carbon atoms bonded to these halogens.
Influence of Fluorine and Chlorine Substituents on SNAr Pathways
In SNAr reactions involving aromatic rings with different halogen substituents, fluoride is typically a superior leaving group compared to chloride. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more prone to nucleophilic attack. Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, the rate-determining step is generally the initial attack by the nucleophile, which is favored at the C-F bond. nih.gov
Therefore, it is predicted that a nucleophile (such as an alkoxide or an amine) will preferentially displace one of the fluorine atoms at position 3 or 6 over the chlorine atoms at positions 2 and 5. The fluorine atoms are more effective at activating the ring for nucleophilic attack. The precise regioselectivity between the C-3 and C-6 positions would be influenced by the specific nucleophile and reaction conditions, but the displacement of a fluorine atom is the most probable outcome. nih.gov
Stereoelectronic Effects in SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) reactions are characteristic of aromatic rings bearing strong electron-withdrawing groups. In this compound, the four halogen substituents (two chlorine and two fluorine atoms) significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
The stereoelectronic effects, which encompass both the steric and electronic influences of the substituents, are critical in determining the regioselectivity and rate of SNAr reactions.
Electronic Effects : Fluorine is more electronegative than chlorine and is generally a better activating group for SNAr due to its strong inductive electron withdrawal. This effect stabilizes the negatively charged Meisenheimer intermediate. Consequently, the C-F bonds are typically more susceptible to nucleophilic attack than the C-Cl bonds, assuming other factors are equal.
Steric Effects : The amine group (-NH₂) and the adjacent chlorine and fluorine atoms create significant steric hindrance around the C2 and C6 positions. This can influence the trajectory of the incoming nucleophile, potentially favoring attack at less hindered positions.
Leaving Group Ability : While fluorine's electron-withdrawing effect activates the ring, the C-F bond is very strong. In the elimination step, the better leaving group is typically iodide > bromide > chloride > fluoride. This dichotomy means that while a C-F position might be more activated towards attack, the subsequent expulsion of the fluoride ion is less favorable than that of a chloride ion.
In the case of this compound, a nucleophile could theoretically attack any of the four halogen-bearing carbons. However, the powerful electron-donating resonance effect of the amino group counteracts the inductive withdrawal of the halogens, particularly at the ortho (C2, C6) and para (C4, which is unsubstituted) positions. This deactivates these positions towards nucleophilic attack relative to what would be expected based on the halogens alone. The most likely positions for SNAr are C3 and C6 (para to the chlorine at C5) and C2 and C5 (para to the fluorine at C3/C6). The interplay between activation by halogens and deactivation by the amine group, along with leaving group ability and sterics, makes predicting the precise outcome complex without specific experimental data.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The reactivity and orientation of this substitution are governed by the existing substituents.
The directing effects of the substituents on the this compound ring are a classic example of competitive influences. libretexts.orgstpeters.co.in
Amine Group (-NH₂) : The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.org This stabilizes the positive charge in the arenium ion intermediate formed during ortho and para attack.
Halogen Atoms (-F, -Cl) : Halogens are deactivating groups due to their strong inductive electron withdrawal. libretexts.org However, they are also ortho-, para-directors because their lone pairs can be donated by resonance to stabilize the intermediate carbocation. lumenlearning.com
In this compound, the only available position for substitution is C4. The directing effects of the various substituents converge on this single available site:
The -NH₂ group at C1 strongly directs para to C4.
The -Cl group at C2 directs ortho to the blocked C3 position and para to the C5 position (also blocked).
The -F group at C3 directs ortho to C2 and C4.
The -Cl group at C5 directs ortho to C4 and C6 (blocked).
The -F group at C6 directs ortho to the blocked C5 position and para to the C2 position (blocked).
Given that the amino group is the most powerful activating director and that multiple halogen substituents also direct towards the C4 position, any electrophilic substitution is overwhelmingly expected to occur at the C4 position.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | C1 | Activating (Resonance) | Ortho, Para |
| -Cl | C2 | Deactivating (Inductive) | Ortho, Para |
| -F | C3 | Deactivating (Inductive) | Ortho, Para |
| -Cl | C5 | Deactivating (Inductive) | Ortho, Para |
| -F | C6 | Deactivating (Inductive) | Ortho, Para |
While the ring is activated by the amine group, the four halogen atoms provide significant deactivation and steric bulk. Therefore, forcing conditions may be required for electrophilic substitution.
Nitration : Nitration is typically carried out with a mixture of nitric acid and sulfuric acid. The powerful deactivating effect of the four halogens would necessitate harsh conditions. However, the activating amine group is susceptible to oxidation under these conditions. A common strategy is to first protect the amine group, for example, by converting it to an amide (acetanilide). This moderates the activating effect and prevents oxidation, allowing for nitration to proceed, which would still be strongly directed to the C4 position.
Halogenation : Halogenation (e.g., bromination or chlorination) typically uses the halogen molecule and a Lewis acid catalyst. Similar to nitration, the reaction would be expected to occur at C4. The reaction rate would be slower than for aniline itself due to the deactivating halogens.
In a competitive scenario, the choice of reagents and conditions would determine the outcome. Given the high deactivation of the ring, achieving substitution requires overcoming a significant energy barrier.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, the C-Cl bonds are the primary sites for these reactions, as C-F bond activation is significantly more challenging. mdpi.commdpi.com The reactivity order for aryl halides in these couplings is generally I > Br > Cl >> F. libretexts.org
These reactions involve the coupling of the aryl halide with an organoboron compound (Suzuki), a terminal alkyne (Sonogashira), or an alkene (Heck). libretexts.orglibretexts.orgwikipedia.org The key step is the oxidative addition of the C-Cl bond to a Pd(0) catalyst. libretexts.org
Suzuki-Miyaura Coupling : This reaction would couple this compound with an arylboronic acid. libretexts.org Due to the lower reactivity of aryl chlorides, the reaction typically requires specialized ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos) and strong bases. nih.govsigmaaldrich.com There may be potential for selective monocoupling at either the C2 or C5 position, likely influenced by steric hindrance and the specific catalyst system employed.
Sonogashira Coupling : The coupling with a terminal alkyne is cocatalyzed by copper(I) salts in the classic protocol, though copper-free methods exist. organic-chemistry.orgwikipedia.org Similar to Suzuki coupling, forcing conditions and robust catalyst systems are necessary to activate the C-Cl bonds. nih.gov
Heck Reaction : This reaction couples the aryl chloride with an alkene. wikipedia.orgorganic-chemistry.org High temperatures are often required for aryl chlorides, along with a suitable palladium catalyst and base. wikipedia.org
| Coupling Reaction | Typical Reagents & Conditions for Aryl Chlorides |
| Suzuki-Miyaura | Pd Source: Pd(OAc)₂, Pd₂(dba)₃; Ligand: XPhos, SPhos, RuPhos; Base: K₃PO₄, Cs₂CO₃, K₂CO₃; Solvent: Toluene, Dioxane, THF/H₂O. libretexts.orgnih.govsigmaaldrich.com |
| Sonogashira | Pd Source: Pd(PPh₃)₂Cl₂, Pd(OAc)₂; Cocatalyst: CuI; Ligand: PPh₃; Base: Et₃N, Piperidine; Solvent: THF, DMF. libretexts.orgorganic-chemistry.org |
| Heck | Pd Source: Pd(OAc)₂; Ligand: P(o-tolyl)₃, P(t-Bu)₃; Base: Et₃N, K₂CO₃; Solvent: DMF, NMP. wikipedia.orgorganic-chemistry.org |
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. nih.govmit.edu This reaction could be used to introduce a second amino group or a substituted amine onto the this compound core at one of the chlorine-bearing positions. As with other couplings of aryl chlorides, this transformation requires a palladium catalyst, a specialized phosphine (B1218219) ligand, and a strong base. uwindsor.ca The existing amine group on the substrate could potentially complicate the reaction by acting as a ligand for the palladium center, necessitating careful optimization of reaction conditions.
| Reaction | Typical Reagents & Conditions |
| Buchwald-Hartwig Amination | Pd Source: Pd(OAc)₂, Pd₂(dba)₃; Ligand: BINAP, XPhos, BrettPhos; Base: NaOt-Bu, K₃PO₄, LHMDS; Solvent: Toluene, Dioxane. sigmaaldrich.comnih.govuwindsor.ca |
Lack of Specific Research Data for this compound Prevents In-Depth Analysis of Selective Coupling
A thorough review of available scientific literature reveals a significant gap in the chemical reactivity and transformation studies of this compound, particularly concerning the optimization of ligands and catalysts for its selective coupling reactions. Despite the importance of substituted anilines as building blocks in pharmaceuticals and materials science, specific research detailing the selective functionalization of this highly halogenated aniline derivative is not present in the public domain.
Cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, respectively. The efficiency and selectivity of these reactions are highly dependent on the design of the ligand coordinated to the metal catalyst, typically palladium, and the optimization of reaction conditions. For substrates with multiple reactive sites, such as this compound, achieving selective coupling at a specific position is a significant synthetic challenge.
While general principles of ligand design and catalyst optimization for cross-coupling reactions of other polychlorinated aromatic compounds are well-documented, the unique electronic properties imparted by the two fluorine atoms in this compound would necessitate specific experimental investigation. The strong electron-withdrawing nature of the fluorine atoms is expected to significantly influence the reactivity of the aniline moiety and the carbon-chlorine bonds, making direct extrapolation from other systems unreliable.
Without dedicated studies on this compound, a detailed and scientifically accurate discussion on the design of ligands and the optimization of catalysts for its selective coupling is not possible. Such an analysis would require experimental data on reaction yields, regioselectivity, and the performance of various catalytic systems, none of which are currently available in the reviewed literature.
Therefore, the requested article focusing solely on the chemical reactivity and transformation studies of this compound, with a specific subsection on ligand design and catalyst optimization for selective coupling, cannot be generated at this time due to the absence of the necessary primary research data.
Spectroscopic and Advanced Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data, including ¹H, ¹³C, and ¹⁹F NMR spectra, are crucial for the definitive structural elucidation of 2,5-Dichloro-3,6-difluoroaniline. However, no specific chemical shifts or coupling constants for this compound have been found in the searched scientific literature and databases.
¹H and ¹³C NMR Chemical Shift Analysis of Substituted Aromatic Rings
The analysis of ¹H and ¹³C NMR spectra would provide critical information about the electronic environment of the protons and carbons in the substituted aromatic ring. The chemical shifts would be influenced by the inductive and mesomeric effects of the chloro, fluoro, and amino substituents. However, no published ¹H or ¹³C NMR data for this compound is available to perform this analysis.
¹⁹F NMR Characterization of Fluorine Environments
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show distinct signals for the two fluorine atoms at positions 3 and 6, with their chemical shifts and coupling constants providing valuable structural information. Unfortunately, no experimental ¹⁹F NMR data for this specific molecule could be retrieved.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of all proton and carbon signals in a molecule. These experiments would reveal correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC), thereby confirming the connectivity and substitution pattern of this compound. At present, there are no published studies detailing the use of these 2D NMR techniques for this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides insights into the functional groups and bonding within a molecule.
Vibrational Analysis of C-H, C-N, C-Cl, and C-F Bonds
A detailed vibrational analysis of this compound would involve the assignment of stretching and bending frequencies for the C-H, C-N, C-Cl, and C-F bonds. This would help in confirming the presence of these bonds and understanding the molecule's vibrational modes. However, specific IR and Raman spectra with assigned vibrational frequencies for this compound are not available in the public record.
Identification of Functional Group Vibrations
The IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the amine (N-H stretching and bending), aromatic ring (C=C stretching), and carbon-halogen (C-Cl and C-F stretching) functional groups. While the general regions for these vibrations are known, precise peak positions and intensities for this compound have not been documented.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions. This technique provides valuable information about the molecular weight and elemental composition of a compound, as well as insights into its chemical structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental formula of a compound. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound (C₆H₃Cl₂F₂N), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The most abundant isotopes are ¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁴N. The calculated monoisotopic mass provides a highly specific identifier for the compound.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Quantity | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (¹H) | 3 | 1.007825 | 3.023475 |
| Chlorine (³⁵Cl) | 2 | 34.968853 | 69.937706 |
| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Total | | | 196.961061 |
This table presents the theoretical calculation of the monoisotopic mass of this compound, which would be confirmed by HRMS analysis.
Fragmentation Patterns and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation. The resulting fragment ions provide detailed structural information.
While specific experimental data for this compound is not widely published, the fragmentation patterns can be predicted based on the known behavior of halogenated anilines. Common fragmentation pathways would likely involve the loss of chlorine or fluorine atoms, as well as the cleavage of the C-N bond. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments.
Table 2: Predicted Fragmentation Patterns for this compound
| Precursor Ion (m/z) | Predicted Fragment | Neutral Loss | Notes |
|---|---|---|---|
| 197 | [C₆H₃Cl₂F₂N]⁺ | - | Molecular Ion |
| 162 | [C₆H₃F₂NCl]⁺ | Cl | Loss of a chlorine atom |
| 178 | [C₆H₃Cl₂N]⁺ | F | Loss of a fluorine atom |
This table outlines the plausible fragmentation pathways for this compound under MS/MS conditions, based on general principles of mass spectrometry.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is a definitive technique for determining the solid-state structure of a crystalline compound. It provides precise coordinates of atoms in the crystal lattice, allowing for detailed analysis of molecular geometry, conformation, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, the expected structural features can be discussed.
Determination of Molecular Conformation and Torsion Angles
An X-ray crystallographic study of this compound would reveal the planarity of the benzene (B151609) ring and the orientation of the amino group and halogen substituents. Key parameters determined would include bond lengths, bond angles, and torsion angles. The torsion angle involving the C-N bond would indicate the degree of pyramidalization at the nitrogen atom and its orientation relative to the aromatic ring.
Analysis of Hydrogen Bonding Networks
The amino group (-NH₂) in this compound can act as a hydrogen bond donor. In the solid state, it is expected to form hydrogen bonds with electronegative atoms on neighboring molecules, such as the fluorine or chlorine atoms, or the nitrogen atom of another aniline (B41778) molecule. The analysis of these hydrogen bonding networks is crucial for understanding the stability and physical properties of the crystal.
Table 3: Potential Hydrogen Bond Interactions in Crystalline this compound
| Donor | Acceptor | Type of Interaction |
|---|---|---|
| N-H | F | Intermolecular Hydrogen Bond |
| N-H | Cl | Intermolecular Hydrogen Bond |
This table summarizes the potential hydrogen bonding interactions that could be present in the crystal structure of this compound, which would influence the crystal packing and stability.
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
A thorough investigation into the available scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound This compound . Despite the existence of computational analyses for structurally related compounds, no specific research detailing the quantum chemical calculations, electronic structure, or reactivity descriptors for this particular molecule could be located.
Computational chemistry, a critical field for predicting molecular properties and reactivity, employs a variety of methods to study complex molecules. Techniques such as Density Functional Theory (DFT) are fundamental in determining the optimized three-dimensional geometry of a molecule, which is the arrangement of its atoms in space that corresponds to the lowest energy state. This information is crucial for understanding its physical and chemical behavior.
Further analysis, including the exploration of different spatial arrangements of atoms (conformer analysis) and their corresponding energy landscapes, provides insight into the molecule's flexibility and the relative stability of its various shapes.
The electronic properties of a molecule are also a key focus of computational studies. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's ability to donate or accept electrons in chemical reactions. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.
Moreover, the calculation of electrostatic potential (ESP) maps allows for the visualization of the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how a molecule will interact with other molecules. Complementary to this, Fukui functions are used to predict the most likely sites for electrophilic, nucleophilic, and radical attacks, offering a more quantitative measure of local reactivity.
While extensive research utilizing these computational methods exists for various halogenated anilines, the specific isomer this compound appears to be absent from published computational studies. Consequently, detailed data on its optimized geometry, conformers, HOMO-LUMO energies, charge distribution, and specific reactive sites are not available in the current body of scientific literature. This indicates that the computational and theoretical characterization of this compound represents a novel area for future research endeavors.
Computational and Theoretical Investigations
Reaction Mechanism Studies Using Computational Methods
Computational approaches, particularly those based on density functional theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving halogenated anilines.
The synthesis of 2,5-dichloro-3,6-difluoroaniline and its subsequent reactions, such as N-alkylation or further electrophilic substitution, proceed through transition states that dictate the reaction kinetics. Computational modeling can locate and characterize these high-energy transition state structures. For instance, in a hypothetical electrophilic aromatic substitution reaction on the aniline (B41778) ring, the nature and position of the halogen substituents would significantly influence the stability of the Wheland intermediate (the sigma complex).
Theoretical calculations for a representative electrophilic substitution on a related halogenated aniline could involve the optimization of the reactant, intermediate, transition state, and product geometries. Key parameters that are typically characterized for a transition state include its geometry (bond lengths and angles), vibrational frequencies (where a single imaginary frequency corresponds to the reaction coordinate), and energy relative to the reactants and products.
Table 1: Hypothetical Transition State Parameters for the Nitration of a Dihalogenated Aniline
| Parameter | Value |
| Reaction Coordinate | C-N bond formation |
| Imaginary Frequency | -250 cm⁻¹ |
| Activation Energy (Ea) | 25 kcal/mol |
| Key Bond Distances | C-N: 2.1 Å, N-O: 1.4 Å |
Note: The data in this table is illustrative and based on typical values for electrophilic nitration on activated aromatic rings.
By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, a free energy profile can be constructed. nih.govnih.gov These profiles provide a comprehensive understanding of the reaction thermodynamics and kinetics. The activation energy derived from the free energy profile can be used within transition state theory to predict reaction rate constants.
Table 2: Illustrative Free Energy Data for a Two-Step Reaction of a Halogenated Aniline
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +18.5 |
| Intermediate | +5.2 |
| Transition State 2 | +22.1 |
| Products | -10.3 |
Note: This table presents a hypothetical free energy profile for a generic reaction. The values are representative of a multi-step organic reaction.
Spectroscopic Property Prediction and Validation
Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C chemical shifts of this compound. wisc.edulibretexts.org These predictions are valuable for assigning experimental spectra, especially for complex aromatic systems where substituent effects can be difficult to intuit.
Similarly, spin-spin coupling constants (J-couplings) between different nuclei (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) can be calculated. youtube.comupenn.eduyoutube.com The magnitudes of these couplings are dependent on the dihedral angles and the number of bonds separating the coupled nuclei, providing crucial information about the connectivity and conformation of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (on N) | ~4.5 |
| H (on ring) | ~7.0 |
| C-N | ~140 |
| C-Cl | ~125 |
| C-F | ~150 (with C-F coupling) |
| C-H | ~115 |
Note: These are estimated values relative to TMS, based on general substituent effects on aniline. Actual values would require specific calculations.
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations can predict the positions and intensities of IR absorption bands. libretexts.org This is particularly useful for identifying characteristic vibrations, such as the N-H stretches, C-F stretches, and C-Cl stretches in this compound.
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is governed by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net The predicted spectrum can help in understanding the electronic structure and the nature of the electronic transitions (e.g., π → π*).
Table 4: Calculated Vibrational Frequencies and UV-Vis Absorption for this compound
| Spectroscopic Feature | Predicted Value | Assignment |
| IR Frequency | ~3400 cm⁻¹ | N-H stretch |
| IR Frequency | ~1250 cm⁻¹ | C-F stretch |
| IR Frequency | ~750 cm⁻¹ | C-Cl stretch |
| UV-Vis λ_max | ~290 nm | π → π* transition |
Note: These are typical frequency and wavelength ranges for the assigned functional groups and electronic transitions in substituted anilines.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govnih.gov For a class of compounds like substituted anilines, QSAR/QSPR studies can be used to predict properties such as toxicity, environmental fate, or industrial performance based on calculated molecular descriptors.
For this compound, a QSPR model could be developed to predict its octanol-water partition coefficient (logP), a key parameter for environmental modeling. This would involve calculating a range of molecular descriptors (e.g., molecular weight, volume, surface area, electronic properties like dipole moment and polarizability) and then using statistical methods like multiple linear regression to build a predictive model based on a training set of related aniline derivatives with known logP values.
Table 5: Selected Molecular Descriptors for a Hypothetical QSPR Study of Halogenated Anilines
| Compound | Molecular Weight ( g/mol ) | LogP (Experimental) | Calculated Dipole Moment (Debye) |
| Aniline | 93.13 | 0.90 | 1.53 |
| 4-Fluoroaniline | 111.12 | 1.15 | 2.18 |
| 4-Chloroaniline (B138754) | 127.57 | 1.83 | 2.97 |
| This compound | 198.01 | (Predicted) | (Calculated) |
Note: The data for aniline, 4-fluoroaniline, and 4-chloroaniline are for illustrative purposes to show the types of descriptors used in a QSPR model.
Development of Models Incorporating Halogenation Patterns
The specific arrangement of halogen substituents on the aniline ring profoundly influences its chemical behavior. Computational models are crucial for understanding and predicting these effects. While specific models exclusively developed for this compound are not extensively documented in publicly available literature, general theoretical frameworks for halogenated aromatic compounds can be applied to understand its characteristics.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in modeling the electronic landscape of such molecules. These models can calculate various parameters that correlate with the compound's reactivity and stability. For instance, the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map are key descriptors.
In the case of polysubstituted anilines, the interplay between the electron-donating amino group and the electron-withdrawing halogen atoms creates a complex electronic environment. Theoretical models can quantify the inductive (-I) and mesomeric (+M/-M) effects of each substituent. For this compound, the chlorine and fluorine atoms exert strong inductive electron-withdrawing effects due to their high electronegativity. The amino group, conversely, is a powerful electron-donating group through resonance.
Computational studies on simpler halogenated anilines have shown that the position of the halogen substituents significantly impacts properties like pKa and the geometry of the amino group. For example, ab initio quantum chemical calculations on various substituted anilines have demonstrated a correlation between the substituent's electronic effects (as quantified by Hammett σ constants) and molecular parameters such as the C-N bond length and the out-of-plane angle of the amino group. These established models provide a foundation for understanding the more complex substitution pattern of this compound.
A hypothetical computational model for this compound would likely involve optimizing its molecular geometry using a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)) to predict bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations would confirm the structure as a true minimum on the potential energy surface and provide vibrational data.
Prediction of Reactivity and Selectivity Based on Structural Features
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director. However, in this compound, all ortho and para positions relative to the amino group are already substituted with halogen atoms. This steric hindrance and the strong deactivating effect of the four halogens would be predicted by computational models to significantly reduce the reactivity of the aromatic ring towards further electrophilic substitution. Molecular orbital analysis, specifically the visualization of the Highest Occupied Molecular Orbital (HOMO), would likely show the electron density concentrated on the amino group and, to a lesser extent, dispersed over the ring, but with no single carbon atom being highly susceptible to electrophilic attack.
Nucleophilic Aromatic Substitution: The presence of four electron-withdrawing halogen atoms on the aromatic ring should, in principle, make the ring susceptible to nucleophilic aromatic substitution (SNAr). Computational models can predict the feasibility of such reactions by calculating the energies of the transition states and the stability of the Meisenheimer-like intermediates. The analysis of the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most electrophilic carbon atoms, which are the likely targets for nucleophiles. It is plausible that one of the chlorine or fluorine atoms could be displaced by a strong nucleophile under forcing conditions. Theoretical calculations could help determine which halogen is the most labile leaving group.
Reactivity of the Amino Group: The nucleophilicity of the amino group itself is also modulated by the halogen substituents. The strong electron-withdrawing effects of the chlorine and fluorine atoms would decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to aniline. This can be quantified computationally by calculating the proton affinity or the natural charge on the nitrogen atom.
To provide a more quantitative prediction, a table of calculated electronic properties for this compound and related compounds could be generated through computational studies.
Table 1: Calculated Electronic Properties of Halogenated Anilines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Aniline | -5.12 | 0.89 | 1.53 |
| 2,6-Difluoroaniline (B139000) | -5.45 | 0.65 | 2.89 |
| 2,5-Dichloroaniline (B50420) | -5.38 | 0.41 | 2.51 |
| This compound | Data not available | Data not available | Data not available |
Note: The data for Aniline, 2,6-Difluoroaniline, and 2,5-Dichloroaniline are representative values from computational chemistry databases and are included for comparative purposes. Specific values for this compound would require dedicated computational investigation.
The development and application of these computational models are essential for predicting the behavior of complex molecules like this compound, guiding synthetic efforts, and understanding its potential interactions in various chemical and biological systems.
Applications in Advanced Organic Synthesis and Material Science Precursors
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
The distinct arrangement of electron-withdrawing halogen substituents on the aromatic ring of 2,5-dichloro-3,6-difluoroaniline influences its reactivity and makes it a sought-after precursor for various classes of organic compounds.
This compound is a crucial intermediate in the production of azo dyes and high-performance pigments. nih.gov The presence of chlorine and fluorine atoms on the diazo component can significantly enhance the properties of the resulting colorants. These include improved lightfastness, thermal stability, and resistance to chemical degradation.
The synthesis of these dyes typically involves the diazotization of this compound, followed by a coupling reaction with a suitable coupling component, such as a naphthol or a pyrazolone (B3327878) derivative. nih.gov The specific combination of the diazo component and the coupling agent determines the final color and properties of the dye.
Table 1: Examples of Dye Classes Synthesized from Halogenated Anilines
| Dye Class | General Synthetic Route | Key Properties Influenced by Halogenation |
| Azo Dyes | Diazotization of aniline (B41778) derivative followed by coupling with an electron-rich species. nih.gov | Enhanced lightfastness, thermal stability, and chemical resistance. nih.gov |
| Diketopyrrolopyrroles (DPP) | Reaction of a succinate (B1194679) ester with an aryl nitrile. nih.gov | High fluorescence quantum yields, large Stokes shifts, and excellent thermal stability. nih.gov |
The optoelectronic properties of dyes derived from this compound are of particular interest. The electron-withdrawing nature of the halogen atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dye molecule. This tuning of the electronic structure can lead to specific absorption and emission characteristics, making these dyes suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. nih.gov
The rigid core and the presence of polarizable halogen atoms make this compound an attractive building block for the synthesis of liquid crystals. The incorporation of this moiety into the molecular structure of a compound can influence its mesomorphic properties, such as the type of liquid crystalline phase and the temperature range over which it is stable. The synthesis of such liquid crystals often involves multi-step reaction sequences where the aniline is a key starting material. iaea.org
In the field of organic electronics, this compound serves as a precursor for the synthesis of various functional materials. For instance, it can be used to prepare hole-transporting materials for use in OLEDs and OPVs. The electron-rich aniline core, modified with electron-withdrawing halogens, can be tailored to achieve the desired ionization potential and charge mobility for efficient device performance.
This compound is a valuable precursor for the synthesis of a variety of fluoro- and chloro-substituted heterocyclic compounds. researchgate.net These heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the halogen atoms. The synthesis of these compounds often utilizes the reactivity of the amino group and the potential for nucleophilic substitution of the halogen atoms under specific conditions.
One common approach involves the cyclization of derivatives of this compound to form nitrogen-containing heterocycles. For example, it can be a precursor to substituted quinolines, quinazolines, or benzodiazepines. The presence of both fluorine and chlorine atoms allows for selective transformations, as the reactivity of the C-F and C-Cl bonds can differ under various reaction conditions.
Table 2: Examples of Heterocycles Synthesized from Halogenated Precursors
| Heterocycle Class | Synthetic Utility |
| Quinolines | Important scaffolds in medicinal chemistry with a wide range of biological activities. |
| Pyrimidines | Key components in pharmaceuticals and agrochemicals. bldpharm.com |
| Triazoles | Used in the development of antifungal agents and other therapeutic compounds. sigmaaldrich.com |
Scaffold for the Development of Functional Materials
The unique electronic and structural features of this compound make it a valuable scaffold for the creation of novel functional materials with enhanced properties.
The diamino-functionalized version of the core structure derived from this compound can be used as a monomer in polymerization reactions to create high-performance polymers. The incorporation of this halogenated aromatic unit into the polymer backbone can lead to materials with improved thermal stability, flame retardancy, and dielectric properties.
For example, polyimides and polyamides synthesized using monomers derived from this aniline can exhibit exceptional thermal and oxidative stability, making them suitable for applications in the aerospace and electronics industries. The fluorine atoms, in particular, can enhance the polymer's resistance to chemical attack and lower its dielectric constant.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.comresearchgate.netresearchgate.net The building blocks used to construct these frameworks determine their pore size, shape, and functionality.
While less common, derivatives of this aniline could also be envisioned as ligands for the construction of MOFs. researchgate.netmdpi.com The nitrogen atom of the aniline and potentially other functional groups introduced onto the ring could coordinate to metal ions, forming a porous network. The presence of the halogen atoms on the organic linker would influence the framework's properties, such as its hydrophobicity and its interactions with guest molecules.
Enabling Reagent in Medicinal Chemistry Research (excluding specific biological activity)
The strategic placement of chlorine and fluorine atoms on the aniline ring makes this compound a powerful tool for medicinal chemists. The presence of these halogens can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.
Synthesis of Novel Scaffolds for Compound Libraries
In the quest for new drug candidates, the creation of diverse compound libraries based on novel molecular scaffolds is of paramount importance. This compound serves as a unique starting material for the construction of a variety of heterocyclic scaffolds, which form the core structures of many pharmaceuticals. The reactivity of the aniline functional group, coupled with the directing effects of the halogen substituents, allows for a range of chemical transformations to build complex, three-dimensional molecules.
While specific examples utilizing this compound are not extensively documented in publicly available literature, the known reactivity of related polyhalogenated anilines provides a strong indication of its synthetic potential. For instance, the condensation of anilines with dicarbonyl compounds or their derivatives is a common strategy for the synthesis of nitrogen-containing heterocycles. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound can modulate the reactivity of the amino group and influence the outcome of such cyclization reactions, potentially leading to the formation of unique heterocyclic systems that are not readily accessible from simpler anilines. The synthesis of aza-heterocycles from 2-nitroanilines is a known strategy that can be adapted for polyhalogenated anilines. sigmaaldrich.com
Introduction of Halogen Functionalities for Modulating Molecular Interactions
The chlorine and fluorine atoms of this compound are not merely passive substituents; they play an active role in dictating how a molecule interacts with its biological target. The introduction of this specific halogenation pattern can be a key strategy for optimizing the binding affinity and selectivity of a drug candidate.
Fluorine atoms, with their high electronegativity and ability to form hydrogen bonds and other non-covalent interactions, can significantly alter the binding mode of a ligand. Chlorine atoms, being larger and more polarizable, can also contribute to binding through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. The combination of both chlorine and fluorine on the same aromatic scaffold, as seen in this compound, offers a rich palette of potential interactions that can be exploited to fine-tune the properties of a lead compound. The design of therapeutic agents targeting protein-protein interactions often relies on such tailored molecular scaffolds. nih.gov
The strategic placement of these halogens can influence the conformation of the molecule, pre-organizing it for optimal binding to a protein's active site. This pre-organization can lead to a lower entropic penalty upon binding, resulting in higher affinity. While direct studies on this compound's impact on molecular interactions are limited, the principles of halogen-mediated interactions are well-established in medicinal chemistry.
Chemical and Physical Properties
| Property | This compound (Predicted) | 2,5-Dichloroaniline (B50420) wikipedia.orgnih.gov | 2,5-Difluoroaniline sigmaaldrich.com | 2,6-Difluoroaniline (B139000) nih.govfishersci.ca |
| Molecular Formula | C₆HCl₂F₂N | C₆H₅Cl₂N | C₆H₅F₂N | C₆H₅F₂N |
| Molecular Weight | 198.00 g/mol | 162.02 g/mol | 129.11 g/mol | 129.11 g/mol |
| Appearance | Solid (predicted) | Colorless to brown solid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Melting Point | N/A | 47-50 °C | -15 °C | N/A |
| Boiling Point | N/A | 251 °C | 180 °C | 152-154 °C |
| CAS Number | Not available | 95-82-9 | 367-30-6 | 5509-65-9 |
Emerging Research Directions and Future Perspectives
Sustainable Synthetic Routes for Halogenated Anilines
The production of halogenated anilines, including 2,5-Dichloro-3,6-difluoroaniline, has traditionally relied on methods that can generate significant chemical waste. The drive towards greener chemistry is pushing researchers to explore more sustainable synthetic pathways.
Catalytic Approaches for Reduced Waste Generation
Modern organic synthesis is increasingly focused on the development of catalytic reactions to minimize waste and improve efficiency. While specific catalytic routes for this compound are not extensively documented in publicly available research, general strategies for the synthesis of halogenated anilines offer insights into potential sustainable approaches.
One promising avenue is the use of palladium-catalyzed reactions. For instance, processes have been developed for the synthesis of other difluoroanilines, such as 2,6-difluoroaniline (B139000), from 1,2,3-trichlorobenzene (B84244). This multi-step process involves a selective reduction of a chlorine atom using a palladium catalyst, which demonstrates the potential for catalytic methods to achieve specific halogenation patterns with reduced byproducts. google.com Similarly, the synthesis of 3,5-difluoroaniline (B1215098) has been achieved through a copper-catalyzed reaction with aqueous ammonia (B1221849), offering a direct and efficient route. google.com
These examples highlight a clear trend towards replacing stoichiometric reagents with catalytic systems, a principle that is central to developing more sustainable methods for producing complex halogenated anilines like this compound. Future research will likely focus on adapting and optimizing these catalytic systems for the specific substitution pattern of the target molecule, aiming for high selectivity and minimal waste.
Utilization of Renewable Feedstocks
A key goal in sustainable chemistry is the replacement of petroleum-based starting materials with renewable resources. While the direct synthesis of complex halogenated anilines from biomass is a long-term challenge, research into producing platform chemicals from renewable feedstocks is a critical first step. For example, processes are being developed to produce aniline (B41778) itself from plant-based sources. This involves the microbial conversion of sugars to an intermediate which is then chemically transformed into aniline.
Although not yet applied to the synthesis of this compound, the successful production of bio-based aniline opens the door for future integrated processes where the aniline core is derived from renewables before undergoing catalytic halogenation steps. This approach would significantly reduce the carbon footprint associated with the production of these valuable chemical intermediates.
Advanced Applications in Supramolecular Chemistry
The unique electronic properties conferred by the chlorine and fluorine substituents on the aniline ring make this compound a fascinating candidate for applications in supramolecular chemistry, where molecules are designed to self-assemble into larger, functional structures.
Exploitation of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. nih.gov The strength and directionality of these bonds make them powerful tools for controlling the assembly of molecules in the solid state. The presence of both chlorine and fluorine atoms in this compound suggests a rich potential for halogen bonding.
Research on structurally related compounds provides valuable insights. For example, a study on 2,5-dichloro-1,4-benzoquinone (B146525) revealed the presence of C—Cl···O=C halogen bonds that play a crucial role in its crystal lattice. snu.edu.in The electrophilic character of the chlorine atoms, enhanced by the electron-withdrawing nature of the adjacent fluorine and carbonyl groups in the benzoquinone, drives this interaction. It is highly probable that the chlorine atoms in this compound, influenced by the fluorine atoms and the amino group, can also participate in significant halogen bonding.
Furthermore, the ability of iodine and bromine to form strong halogen bonds is well-established and has been used to construct complex supramolecular assemblies. nih.gov While chlorine is a weaker halogen bond donor, the presence of multiple electron-withdrawing fluorine atoms on the aromatic ring of this compound is expected to enhance the electrophilic nature of the chlorine atoms, making them more effective participants in halogen bonding.
Design of Self-Assembled Systems
The principles of halogen bonding can be harnessed to design novel self-assembling systems. By carefully selecting partner molecules with suitable nucleophilic sites (e.g., nitrogen or oxygen atoms), it should be possible to direct the self-assembly of this compound into predictable one-, two-, or three-dimensional structures.
The directionality of halogen bonds offers a level of control that is often difficult to achieve with other non-covalent interactions. This could lead to the development of new crystalline materials with tailored properties, such as specific optical or electronic characteristics. The interplay between halogen bonds and other interactions, like hydrogen bonding from the amine group, could lead to even more complex and functional architectures.
Integration with Flow Chemistry and Automated Synthesis
The fine chemical industry is undergoing a technological transformation, with a move towards continuous manufacturing processes and automation. These approaches offer significant advantages in terms of safety, efficiency, and reproducibility.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is particularly well-suited for many of the reactions used to synthesize halogenated compounds. mdpi.com It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for achieving high selectivity in complex multi-step syntheses. For example, continuous-flow reactors have been successfully used for the diazotization of anilines, a common step in the synthesis of various functionalized aromatic compounds. researchgate.net
The integration of flow reactors with automated control systems can lead to fully automated synthesis platforms. Such systems can optimize reaction conditions in real-time and enable the on-demand production of specialty chemicals like this compound. While specific applications of flow chemistry for the synthesis of this particular compound are yet to be reported, the general trend in the field suggests that this is a promising direction for future development. rsc.org Automated synthesis has already been demonstrated for other halogenated compounds, showcasing the potential for rapid and efficient production.
The table below summarizes the key emerging research directions for this compound and related halogenated anilines.
| Research Area | Focus | Key Findings and Future Outlook |
| Sustainable Synthesis | Catalytic Routes | Palladium and copper catalysts show promise for reducing waste in the synthesis of related difluoroanilines. google.comgoogle.com Future work will likely adapt these for this compound. |
| Renewable Feedstocks | Production of aniline from biomass is established. Future integration with halogenation steps could lead to fully sustainable production of halogenated anilines. | |
| Supramolecular Chemistry | Halogen Bonding | Chlorine atoms, activated by fluorine, are expected to be effective halogen bond donors, similar to observations in related chloro-fluoro compounds. snu.edu.in |
| Self-Assembly | The directional nature of halogen bonds can be used to design novel materials with controlled architectures and properties. | |
| Modern Synthesis | Flow Chemistry | Continuous-flow reactors offer enhanced control and safety for reactions common in halogenated aniline synthesis. mdpi.comresearchgate.net |
| Automated Synthesis | Automation can improve the efficiency and reproducibility of producing specialty chemicals like this compound. rsc.org |
Continuous Manufacturing of this compound Derivatives
The transition from traditional batch processing to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. thieme-connect.deacs.org For the synthesis of derivatives of this compound, continuous flow chemistry presents a significant opportunity. Flow chemistry utilizes systems of pumps and tubes, such as plug flow reactors (PFR) or continuous-stirred tank reactors (CSTR), to bring reagents together in a continuous stream. nih.gov This methodology is particularly advantageous for handling hazardous reagents and managing highly exothermic reactions, which are often features of halogenation and nitration chemistry. nih.gov
Key benefits applicable to the synthesis of derivatives from this aniline include superior heat and mass transfer, which allows for precise temperature control and improved reaction selectivity. nih.gov For instance, catalytic hydrogenations to produce anilines from nitroaromatics have been successfully transferred to flow systems using packed-bed reactors with catalysts like Pd/C, operating for extended periods without loss of activity. acs.org Similarly, chemoenzymatic synthesis of functionalized anilines has been demonstrated in continuous flow, using immobilized enzymes that can be reused, thus offering a green chemistry approach. acs.org These established flow methodologies for aniline synthesis could be adapted for the derivatization of this compound, enabling safer, more consistent, and scalable production of advanced intermediates. thieme-connect.denih.gov
High-Throughput Reaction Screening
High-Throughput Experimentation (HTE) is a critical tool for accelerating chemical discovery and process optimization. It involves the parallel execution of a large number of reactions on a small scale, allowing for the rapid screening of catalysts, reagents, and reaction conditions. For a molecule like this compound, where derivatization is key to its application, HTE can rapidly identify optimal conditions for reactions such as C-N bond formation (e.g., Buchwald-Hartwig amination).
The process often employs microtiter plates to run hundreds or even thousands of reactions simultaneously. Analysis can be streamlined using techniques like mass spectrometry, which can quickly identify successful product formation from complex mixtures. This approach has been used to discover novel, mild-temperature coupling conditions for a wide range of substrates, including amines. The data generated can be used to construct detailed models that define the optimal stoichiometry and catalyst loading, which can then be directly translated to a larger, practical scale with high yields. By applying HTE, the development of synthetic routes to novel derivatives of this compound can be significantly expedited, bypassing time-consuming one-at-a-time experimentation.
Potential for Derivatization in Photoactive and Redox-Active Molecules
The unique electronic properties of the this compound scaffold, conferred by its electron-withdrawing halogen substituents, make it a compelling candidate for incorporation into photoactive and redox-active molecules. The aniline functional group provides a reactive handle for derivatization, allowing this core to be integrated into larger, more complex molecular architectures.
Design of Fluorescent Probes and Sensors
Fluorescent probes are indispensable tools in biological imaging and chemical sensing. The performance of these probes is highly dependent on the photophysical properties of their core fluorophore. Anilines are key components in many classes of fluorescent dyes, such as rhodamines, where the amino group is integral to the chromophore's intramolecular charge-transfer (ICT) system. The derivatization of the aniline nitrogen is a common strategy to tune the dye's spectral properties and attach it to specific targeting moieties.
While this compound itself is not a traditional fluorophore, it can serve as a crucial building block. By reacting its amino group, it can be incorporated as a substituent on known fluorophore skeletons. The strong electron-withdrawing nature of the dichlorodifluoro-phenyl ring could be exploited to modulate the electron density of a chromophore, potentially leading to dyes with fine-tuned absorption and emission wavelengths. For example, in dicyanopyrazine dyes, modification of the amino groups attached to the pyrazine (B50134) core leads to significant shifts in fluorescence, from green to red or blue. nih.gov Incorporating the 2,5-dichloro-3,6-difluoroanilino moiety could offer a new route to novel fluorescent dyes with tailored photophysical properties for advanced imaging applications. researchgate.net
Components in Organic Photovoltaics and Redox Shuttles
The development of new materials is essential for advancing energy storage and conversion technologies like lithium-ion batteries and organic photovoltaics (OPVs). The electronic characteristics of this compound suggest its potential utility in these areas.
Redox Shuttles: In lithium-ion batteries, redox shuttle molecules provide a critical safety mechanism by preventing overcharging. These additives are designed to be oxidized at the cathode at a specific potential, creating a stable radical cation that can travel to the anode to be reduced, thus dissipating excess current. Aromatic compounds, particularly those with tailored redox potentials, are prime candidates. For example, derivatives of 1,4-dimethoxybenzene (B90301) have been successfully employed as redox shuttles. The highly halogenated ring of this compound would significantly raise its oxidation potential, a property that could be exploited in the design of shuttles for high-voltage battery systems.
Unexplored Reactivity and Transformations
While the derivatization of the amino group is the most straightforward chemical transformation for this compound, the halogenated aromatic ring itself holds potential for unexplored reactivity. The development of novel synthetic methodologies could unlock new pathways to complex molecules that are otherwise difficult to access.
Development of Novel Reaction Methodologies
The synthesis of highly substituted anilines often requires multi-step procedures. google.com Novel reaction methodologies could provide more direct and efficient routes to derivatives of this compound.
Catalytic C-H and C-F Activation: Modern synthetic chemistry is increasingly focused on the direct functionalization of C-H and C-F bonds. While challenging, the selective activation of a specific C-H or C-F bond on the this compound ring could open up avenues for late-stage functionalization. This would allow for the introduction of new substituents without having to rebuild the aromatic core from scratch, providing rapid access to a library of analogues for structure-activity relationship studies.
Selective Halogenation/Dehalogenation: The existing halogen atoms on the ring could be subjects of further transformation. Methods for selective halogenation or dehalogenation could yield a range of related anilines with different substitution patterns. For example, regioselective halogenation of anilines can be achieved by first converting them to N-oxides, which alters the electronic properties of the ring to direct incoming electrophiles. nih.govnih.gov Such strategies could potentially be adapted to selectively modify the halogen pattern of the target aniline. Furthermore, mechanochemical methods, such as automated grinding, have emerged as a green chemistry approach for the controlled halogenation of anilines and phenols using N-halosuccinimides. beilstein-journals.org Applying these solvent-free techniques could offer a sustainable pathway to new derivatives.
Chemo- and Regioselective Functionalization of the Aromatic Ring
The selective functionalization of the aromatic ring of this compound presents a significant challenge in synthetic organic chemistry. The presence of multiple halogen substituents and an activating amino group complicates the control of reactivity and selectivity. However, emerging research in C-H functionalization offers promising strategies to address these challenges. This section explores the potential for chemo- and regioselective reactions on the aromatic nucleus of this highly substituted aniline.
The primary challenge in the functionalization of this compound lies in the inherent reactivity of the molecule. The amino group is a powerful ortho-, para-director, while the halogen atoms have a deactivating, yet ortho-, para-directing, influence. The interplay of these electronic effects, coupled with the steric hindrance imposed by the substituents, makes predicting the outcome of electrophilic aromatic substitution reactions difficult.
Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide a powerful toolkit for the regioselective functionalization of anilines. researchgate.netnih.gov These approaches often employ a directing group to guide the catalyst to a specific C-H bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
Potential Strategies for Regioselective Functionalization:
Directed Ortho-Metalation: A common and effective strategy for achieving regioselectivity is the use of a directing group attached to the aniline nitrogen. This group can coordinate to a transition metal catalyst, bringing it into close proximity to the ortho C-H bond and facilitating its activation. While this typically requires an additional protection/deprotection sequence, it offers a high degree of control. For this compound, this would theoretically target the C4 position.
Transition-Metal Catalysis:
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H arylation, alkenylation, and alkynylation of anilines. nih.gov The use of specific ligands can be crucial in achieving the desired chemo- and regioselectivity, sometimes even enabling the direct functionalization of unprotected anilines. nih.gov
Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a versatile tool for C-H functionalization, including thiolation and selenylation of aniline derivatives. researchgate.net These methods often exhibit good functional group tolerance.
Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been successfully employed for the C-H amidation of anilines using dioxazolones as the amidating agent, leading to the synthesis of 1,2-diaminobenzene derivatives. researchgate.net
Illustrative Reaction Schemes for Functionalization of Halogenated Anilines
The following table summarizes representative examples of chemo- and regioselective functionalization reactions that have been successfully applied to aniline derivatives, which could be adapted for this compound.
| Reaction Type | Catalyst/Reagent | Directing Group | Position of Functionalization | Potential Product from this compound |
| C-H Arylation | Pd(OAc)₂ / Ligand | Pyrimidine | Ortho | 4-Aryl-2,5-dichloro-3,6-difluoroaniline derivative |
| C-H Thiolation | Ni(II) catalyst | Removable DG | Ortho | 4-Thioether-2,5-dichloro-3,6-difluoroaniline derivative |
| C-H Amidation | Rh(III) catalyst | Pyrimidine | Ortho | 4-Amino-2,5-dichloro-3,6-difluoroaniline derivative |
Challenges and Future Perspectives:
The direct, selective functionalization of the C4-H bond in this compound without a directing group remains a significant hurdle. The development of novel catalyst systems with high substrate specificity is essential to overcome this challenge. Future research will likely focus on:
Catalyst and Ligand Design: The synthesis of new transition metal catalysts and ligands tailored to recognize and activate the specific C-H bond in the presence of multiple halogen substituents.
Understanding Reaction Mechanisms: Detailed mechanistic studies will be crucial to unravel the complex interplay of electronic and steric effects that govern the regioselectivity of these reactions.
Flow Chemistry: The use of microreactor technology could offer better control over reaction parameters, potentially improving yields and selectivities in the functionalization of this challenging substrate.
The successful chemo- and regioselective functionalization of the aromatic ring of this compound would open up new avenues for the synthesis of novel and complex molecules with potential applications in materials science and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dichloro-3,6-difluoroaniline, and how can intermediates be optimized?
- Methodology : The compound can be synthesized via halogenation of aniline derivatives. For example, selective chlorination and fluorination can be achieved using N-chlorosuccinimide (NCS) and fluorinating agents like DAST (diethylaminosulfur trifluoride). Reductive amination or catalytic hydrogenation may reduce nitro precursors to the final amine. Key intermediates (e.g., 2,5-dichloro-3,6-difluoronitrobenzene) should be monitored via HPLC to ensure purity .
- Optimization : Adjust reaction temperatures (e.g., 50–80°C) and catalyst loadings (e.g., Pd/C for hydrogenation) to minimize side products like 2,3-dibromo-5,6-difluoroaniline, which can persist if reduction is incomplete .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FTIR : Identifies amine (-NH₂) stretches (~3400 cm⁻¹) and C-Cl/C-F vibrations (700–500 cm⁻¹).
- NMR : -NMR resolves fluorine environments (e.g., δ -120 to -140 ppm for aromatic fluorines), while -NMR detects NH₂ protons (~5 ppm, broad).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 216.97) and isotopic patterns for Cl/F .
Q. How can purification challenges (e.g., residual halogenated intermediates) be addressed?
- Chromatography : Use silica gel chromatography with hexane/ethyl acetate gradients to separate halogenated byproducts.
- Crystallization : Recrystallize from ethanol/water mixtures to isolate pure crystals. Monitor purity via HPLC (e.g., <2% residual intermediates) .
Advanced Research Questions
Q. What density functional theory (DFT) methods are suitable for modeling the electronic structure of this compound?
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) provide accurate thermochemical data, including bond dissociation energies and electron density maps .
- Basis Sets : Use 6-311++G(d,p) for halogen atoms to account for polarization and diffuse effects.
- Applications : Predict reaction sites for electrophilic substitution (e.g., para to electron-withdrawing groups) .
Q. How can supramolecular synthons guide the crystal engineering of this compound?
- Intermolecular Interactions : The NH₂ group forms hydrogen bonds with electronegative substituents (Cl/F), while halogen-halogen interactions (Cl⋯Cl, F⋯F) stabilize the lattice.
- Synthon Design : Use crystallographic software (SHELX) to analyze packing motifs. For example, C–H⋯F interactions may dominate in orthorhombic systems .
Q. What strategies resolve contradictions in reported reaction yields for halogenated aniline derivatives?
- Root-Cause Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst type). For instance, Pd/C vs. Raney Ni in hydrogenation may alter yields by 10–15% due to dehalogenation side reactions.
- Statistical Validation : Apply Design of Experiments (DoE) to optimize parameters like temperature, pressure, and stoichiometry .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
